molecular formula C17H23N3O B2811366 N-[2-(Cyclohexen-1-yl)ethyl]-2-cyclopropyl-6-methylpyrimidine-4-carboxamide CAS No. 2415531-15-4

N-[2-(Cyclohexen-1-yl)ethyl]-2-cyclopropyl-6-methylpyrimidine-4-carboxamide

Cat. No. B2811366
CAS RN: 2415531-15-4
M. Wt: 285.391
InChI Key: SCXDHEQUKOVZSE-UHFFFAOYSA-N
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Description

The compound “N-[2-(Cyclohexen-1-yl)ethyl]-2-cyclopropyl-6-methylpyrimidine-4-carboxamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a cyclohexene, which is a six-membered ring with one double bond. The presence of the amide group (-CONH2) suggests that it might have some biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several cyclic structures and a variety of functional groups. The pyrimidine ring and the cyclohexene ring would likely contribute to the overall stability of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, given the presence of multiple ring structures. The amide group could potentially form hydrogen bonds, which might influence its solubility properties .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it has biological activity, it could potentially interact with various enzymes or receptors in the body, but this is purely speculative without more data .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as any biological activity it might have. It could potentially be of interest in the field of medicinal chemistry, given the presence of the amide group and the pyrimidine ring .

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-cyclopropyl-6-methylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-12-11-15(20-16(19-12)14-7-8-14)17(21)18-10-9-13-5-3-2-4-6-13/h5,11,14H,2-4,6-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXDHEQUKOVZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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